molecular formula C14H24F3NO5 B2374272 oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid CAS No. 1955485-27-4

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

Cat. No.: B2374272
CAS No.: 1955485-27-4
M. Wt: 343.343
InChI Key: ZLBSAHFFVKGAOM-JMFXEUCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxolane ring, an aminomethyl group, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the oxolane ring. This can be achieved through the cyclization of a suitable diol precursor under acidic conditions. The aminomethyl group is then introduced via reductive amination, using reagents such as sodium cyanoborohydride. Finally, the trifluoroacetic acid moiety is added through esterification or amidation reactions, often employing trifluoroacetic anhydride as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetic acid moiety can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxides, ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate: Lacks the trifluoroacetic acid moiety, resulting in different chemical and biological properties.

    (3S)-3-(Aminomethyl)-5-methylhexanoate, trifluoroacetic acid: Lacks the oxolane ring, affecting its reactivity and applications.

Uniqueness

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is unique due to the presence of all three functional groups (oxolane ring, aminomethyl group, and trifluoroacetic acid moiety), which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3.C2HF3O2/c1-9(2)5-10(7-13)6-12(14)16-11-3-4-15-8-11;3-2(4,5)1(6)7/h9-11H,3-8,13H2,1-2H3;(H,6,7)/t10-,11?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSAHFFVKGAOM-JMFXEUCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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